molecular formula C8H13N B2677548 (1R,3S)-3-Ethynylcyclohexan-1-amine CAS No. 2375247-99-5

(1R,3S)-3-Ethynylcyclohexan-1-amine

Cat. No.: B2677548
CAS No.: 2375247-99-5
M. Wt: 123.199
InChI Key: FVBNJDBTDHTRSY-JGVFFNPUSA-N
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Description

(1R,3S)-3-Ethynylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry and the presence of an ethynyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Ethynylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative, often a cyclohexanone.

    Formation of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated cyclohexane derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and reductive amination steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Ethynylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or further to an alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for amide or sulfonamide formation.

Major Products

    Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.

    Reduction: Ethylcyclohexanamine or cyclohexylamine.

    Substitution: Amides, sulfonamides, or other substituted amine derivatives.

Scientific Research Applications

(1R,3S)-3-Ethynylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: Investigated for its potential as a ligand in enzyme studies or as a precursor for bioactive molecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Ethynylcyclohexan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethynyl group can participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclohexanol: Similar in structure but lacks the ethynyl group.

    (1R,3S)-3-Ethylcyclohexan-1-amine: Similar but with an ethyl group instead of an ethynyl group.

    (1R,3S)-3-Cyclohexylamine: Lacks the ethynyl group and has a simpler structure.

Uniqueness

(1R,3S)-3-Ethynylcyclohexan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for developing new materials and studying specific biochemical interactions.

Properties

IUPAC Name

(1R,3S)-3-ethynylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-7-4-3-5-8(9)6-7/h1,7-8H,3-6,9H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBNJDBTDHTRSY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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